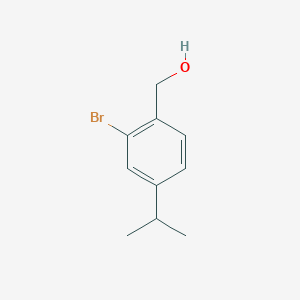

(2-Bromo-4-isopropylphenyl)methanol

Description

Contextualization of Aryl Bromides and Benzyl (B1604629) Alcohols in Organic Synthesis

Aryl bromides are a cornerstone of modern organic synthesis. The carbon-bromine bond is a versatile functional handle, readily participating in a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. orgsyn.org The bromine atom serves as an excellent leaving group, facilitating its substitution and enabling the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com This reactivity makes aryl bromides indispensable starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. orgsyn.org

Similarly, benzyl alcohols are fundamental building blocks in synthetic chemistry. google.com The hydroxyl group can be easily converted into other functionalities or used as a nucleophile. byjus.com Benzyl alcohols can be oxidized to the corresponding benzaldehydes or carboxylic acids, which are precursors to a vast number of other compounds. byjus.com Furthermore, the benzyl group itself is often employed as a protecting group for alcohols and amines in multi-step syntheses, valued for its stability under various conditions and its facile removal via mild hydrogenolysis. google.compublish.csiro.au

Importance of Isopropyl Moieties in Molecular Design

The isopropyl group, though seemingly simple, imparts significant and often beneficial properties to a molecule. Its branched, bulky nature introduces steric hindrance, which can influence a molecule's three-dimensional shape and conformational preferences. masterorganicchemistry.comorgsyn.org This steric effect is crucial in drug design, as it can enhance the selectivity of a drug for its biological target, such as an enzyme or receptor, by optimizing the fit into a binding pocket. masterorganicchemistry.com

From an electronic standpoint, the isopropyl group is an electron-donating group through induction. This property can modulate the reactivity of an adjacent aromatic ring or functional group. In pharmaceutical development, the incorporation of an isopropyl group can also improve a drug's physicochemical properties, such as lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. masterorganicchemistry.com

Overview of Synthetic Utility of (2-Bromo-4-isopropylphenyl)methanol as a Versatile Building Block

This compound combines the key functionalities of an aryl bromide and a benzyl alcohol, with the added influence of an isopropyl group. This trifecta of features makes it a highly versatile and promising building block for synthetic chemists.

A plausible and efficient synthesis of this compound would likely proceed in two main steps. The first step would involve the selective bromination of 4-isopropylbenzaldehyde (B89865) at the ortho position to the aldehyde group. This could be achieved using a suitable brominating agent. Following the formation of 2-bromo-4-isopropylbenzaldehyde, the second step would be the reduction of the aldehyde functionality to a primary alcohol. This transformation is commonly accomplished with high efficiency using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄) to yield the target this compound. masterorganicchemistry.combyjus.compearson.com

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. The benzyl alcohol moiety can undergo oxidation or be converted into a leaving group for nucleophilic substitution, while the aryl bromide site remains available for subsequent cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable intermediate in the synthesis of complex, polysubstituted aromatic compounds.

Scope and Objectives of Current Research Landscape

The current research landscape for compounds like this compound is driven by the need for novel intermediates in drug discovery and materials science. Research is focused on developing efficient and selective methods for the synthesis of such halogenated benzyl alcohols. youtube.com Studies into the crystallization behavior and intermolecular interactions of halogenated benzyl alcohols are also being conducted to better understand their solid-state properties. google.com

The primary objective is to leverage these building blocks to access new chemical space. For instance, the presence of the bromine atom allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry for the rapid generation of analog libraries to optimize biological activity. The combination of the ortho-bromo substituent and the para-isopropyl group could be explored for its influence on the bioactivity and pharmacokinetic properties of new therapeutic agents. Future research will likely involve the application of this compound and related structures in the total synthesis of natural products and the development of novel functional materials.

Compound Data Tables

Table 1: Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2635937-46-9 | C₁₀H₁₃BrO | 229.11 |

| 2-Bromo-4-isopropylbenzaldehyde | 735535-00-7 | C₁₀H₁₁BrO | 227.10 |

| 4-Isopropylbenzyl alcohol | 536-60-7 | C₁₀H₁₄O | 150.22 |

| 2-Bromo-4-isopropylbenzoic acid | 741698-83-9 | C₁₀H₁₁BrO₂ | 243.10 |

Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

(2-bromo-4-propan-2-ylphenyl)methanol |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

KOKSULIYSHHGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)CO)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Bromo 4 Isopropylphenyl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (—CH₂OH) is a primary alcohol functionality, and its reactivity is characteristic of such groups, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol of (2-Bromo-4-isopropylphenyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. researchgate.net

The partial oxidation of this compound to its corresponding aldehyde, 2-Bromo-4-isopropylbenzaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. researchgate.net Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (DCM) or a Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640). Another effective method involves the use of manganese dioxide (MnO₂), which is particularly selective for the oxidation of benzylic and allylic alcohols.

While specific research findings for the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of analogous substituted benzyl (B1604629) alcohols is well-established. For instance, the oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde (B125591) can be achieved with high yield using various methods.

Table 1: Representative Conditions for the Oxidation of Benzyl Alcohols to Benzaldehydes

| Oxidizing Agent/System | Solvent | Temperature | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | ~85 | ucalgary.ca |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Reflux | >90 | General Method |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM) | -78 °C to Room Temp. | >90 | General Method |

Note: The yields are typical for the oxidation of substituted benzyl alcohols and may vary for this compound.

For the complete oxidation to the corresponding carboxylic acid, 2-Bromo-4-isopropylbenzoic acid, stronger oxidizing agents are necessary. chemistrysteps.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromic acid (H₂CrO₄), often generated in situ from a chromium(VI) salt such as sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. chemistrysteps.com The reaction typically requires heating to proceed to completion.

The existence of 2-Bromo-4-isopropylbenzoic acid is confirmed in chemical databases, indicating its successful synthesis, likely from the oxidation of the corresponding alcohol or toluene (B28343) precursor. nih.gov

Table 2: Representative Conditions for the Oxidation of Benzyl Alcohols to Benzoic Acids

| Oxidizing Agent/System | Solvent | Temperature | Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270) | Reflux | >80 | chemistrysteps.com |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Water/Acetone | Reflux | >85 | chemistrysteps.com |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temp. | >85 | General Method |

Note: The yields are typical for the oxidation of substituted benzyl alcohols and may vary for this compound.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification typically involves the reaction of the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or the acid-catalyzed reaction with another alcohol. organic-chemistry.orgacs.org For example, reaction with methyl iodide in the presence of a base like sodium hydride (NaH) would yield (2-bromo-4-isopropylphenyl)methoxymethane.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. iiste.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. rsc.org Alternatively, for higher yields and milder conditions, an acid chloride can be used in the presence of a base like pyridine. For instance, reacting this compound with acetyl chloride would produce (2-bromo-4-isopropylphenyl)methyl acetate. iiste.org

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. libretexts.org The benzylic position is particularly reactive towards nucleophilic substitution due to the stabilization of the resulting carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) by the adjacent phenyl ring. ucalgary.cachemistrysteps.com

The hydroxyl group is a poor leaving group, so it must first be activated. libretexts.org This is typically achieved by protonation under acidic conditions, followed by reaction with a nucleophile. For example, treatment with a strong hydrohalic acid like HBr would lead to the formation of 1-bromo-2-(bromomethyl)-4-isopropylbenzene. Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com This allows for the formation of a new carbon-carbon bond, for instance, by reacting this compound with phenylboronic acid to yield (4-isopropyl-[1,1'-biphenyl]-2-yl)methanol.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. chemistrysteps.com This would allow for the synthesis of various aniline (B41778) derivatives from this compound.

Cyanation: The bromo group can be replaced by a cyano group using a cyanide source, such as copper(I) cyanide or zinc cyanide, often with palladium catalysis.

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and need to be optimized for the specific substrates being coupled.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr reactions to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the phenyl ring is substituted with an electron-donating isopropyl group and a weakly deactivating hydroxymethyl group, in addition to the bromo leaving group. The absence of strong electron-withdrawing groups makes this substrate generally unreactive towards traditional SNAr reactions under standard conditions. The electron-rich nature of the ring disfavors the formation of the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.

However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, some degree of substitution may be achievable, although such reactions are often low-yielding and may be accompanied by side reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the cross-coupling of aryl halides. The C-Br bond in this compound can readily undergo oxidative addition to a low-valent palladium species, initiating the catalytic cycle.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. While specific examples with this compound are not extensively documented in the literature, analogous reactions with similar 2-bromo-4-substituted benzyl alcohols are common. For instance, the coupling of a boronic acid with a related brominated benzyl alcohol would be expected to proceed under standard Suzuki conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₃PO₄.

| Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-(Aryl)-4-isopropylphenyl)methanol | Varies |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 | 2-(Aryl)-4-isopropylphenyl)methanol | Varies |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound is a suitable substrate for this reaction. The coupling would typically be carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | 25-70 | (2-(Alkynyl)-4-isopropylphenyl)methanol | Varies |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 50-80 | (2-(Alkynyl)-4-isopropylphenyl)methanol | Varies |

Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an organohalide. The reaction of this compound with an alkene would lead to the formation of a substituted styrenyl derivative. This reaction is typically catalyzed by a palladium complex in the presence of a base.

| Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | 80-120 | (2-(Alkenyl)-4-isopropylphenyl)methanol | Varies |

| PdCl₂ / P(o-tolyl)₃ | NaOAc | Acetonitrile | 100 | (2-(Alkenyl)-4-isopropylphenyl)methanol | Varies |

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods and are particularly useful for certain transformations, such as cyanation and amination.

Ullmann Condensation: The Ullmann reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For example, the reaction of this compound with an alcohol or an amine in the presence of a copper catalyst and a base can lead to the corresponding ether or amine derivatives.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 100-140 | (2-(Aryloxy/Amino)-4-isopropylphenyl)methanol |

| Cu₂O | Salicylaldoxime | K₂CO₃ | DMF | 120-150 | (2-(Aryloxy/Amino)-4-isopropylphenyl)methanol |

Cyanation: The Rosenmund-von Braun reaction, a copper-catalyzed cyanation of aryl halides, can be used to convert this compound into (2-Cyano-4-isopropylphenyl)methanol. This reaction typically employs a copper(I) cyanide salt.

| Copper Source | Solvent | Temperature (°C) | Product |

| CuCN | DMF or NMP | 150-200 | (2-Cyano-4-isopropylphenyl)methanol |

| CuCN / NaI | Toluene | 110 | (2-Cyano-4-isopropylphenyl)methanol |

Reductive Debromination Strategies

The bromine atom can be removed from the aromatic ring through reductive debromination, yielding (4-isopropylphenyl)methanol, also known as cuminyl alcohol. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is often carried out in the presence of a base to neutralize the HBr formed.

Another approach involves the use of metal hydrides, such as sodium borohydride (B1222165), in the presence of a transition metal catalyst. Additionally, dissolving metal reductions, for instance with sodium in a lower alcohol, can also effect debromination. organic-chemistry.org

| Reagent | Catalyst | Solvent | Conditions |

| H₂ (gas) | Pd/C | Ethanol | Room temperature, 1 atm |

| NaBH₄ | PdCl₂ | Methanol | Room temperature |

| Mg / H⁺ | THF, then H₂O | Room temperature | Grignard formation followed by hydrolysis |

Reactions Involving the Isopropyl Moiety

The isopropyl group is generally less reactive than the aryl bromide or the alcohol functionality. However, under specific conditions, it can undergo functionalization.

Functionalization of Alkyl Side Chains

The benzylic protons of the isopropyl group are susceptible to radical abstraction, which can be a key step in its functionalization. However, the presence of the more reactive hydroxymethyl group can complicate selective reactions at the isopropyl position.

One potential transformation is oxidation. Strong oxidizing agents under harsh conditions could potentially oxidize the isopropyl group, but this would likely also lead to oxidation of the primary alcohol. Selective oxidation of the isopropyl group while preserving the hydroxymethyl group would require carefully chosen reagents and reaction conditions, and is not a commonly reported transformation for this specific substrate.

No Published Research Found for Specified Transformations of this compound

Despite a comprehensive review of available scientific literature, no specific research findings or data could be located for the chemical reactivity and transformations of this compound concerning ring-opening or rearrangement processes and multi-functional group transformations as outlined in the requested article structure.

Extensive searches of chemical databases, patent libraries, and scholarly articles did not yield any published studies detailing the behavior of this compound in the context of the specified reactions. This includes a lack of information on:

Ring-Opening or Rearrangement Processes: There are no documented instances of this compound undergoing ring-opening reactions, which would typically involve the cleavage of a cyclic ether or a similar strained ring system initiated by the molecule. Similarly, no literature describes any molecular rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, originating from this specific benzyl alcohol derivative.

Multi-functional Group Transformations: While the compound possesses a bromine atom, a hydroxyl group, and an isopropyl-substituted phenyl ring, which in principle could undergo various transformations, no specific studies on its chemoselective reactivity have been published. Furthermore, there is no available research on the use of this compound in sequential reaction sequences for the synthesis of more complex molecules.

While general principles of organic chemistry allow for predictions about the potential reactivity of the functional groups present in this compound, the absence of specific experimental data in the scientific literature makes it impossible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested.

It is important to note that the absence of published data does not necessarily mean that such reactions are not possible, but rather that they have not been reported in the accessible scientific domain. New research may be published in the future that elucidates the chemical behavior of this compound.

Derivatization and Analogues of 2 Bromo 4 Isopropylphenyl Methanol in Chemical Research

Synthesis of Phenol-Based Derivatives

The inherent reactivity of the hydroxyl and aryl bromide moieties in (2-Bromo-4-isopropylphenyl)methanol allows for straightforward derivatization to produce a variety of phenol-based compounds. These transformations are fundamental in organic synthesis for building molecular complexity.

The primary alcohol functional group in this compound is amenable to standard alkylation and acylation reactions to form ethers and esters, respectively.

Alkylation: Ether derivatives can be synthesized through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.

Acylation: Esterification of the hydroxyl group can be readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions are typically high-yielding and allow for the introduction of a wide range of acyl groups.

These fundamental reactions are summarized in the table below.

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. NaH 2. Alkyl halide (R-X) | Ether (Ar-CH₂-O-R) |

| Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base | Ester (Ar-CH₂-O-COR) |

The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.

Suzuki Coupling: The reaction of the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. researchgate.netacs.org This is a crucial method for synthesizing arylamines.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of an arylalkyne. libretexts.orgorganic-chemistry.orgthalesnano.com This reaction is instrumental in the synthesis of conjugated enynes and other complex structures.

These transformations significantly expand the molecular diversity achievable from the starting material.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, Base | Biaryl (Ar-R) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd-phosphine catalyst, Base | Arylamine (Ar-NR₂) |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne (Ar-C≡C-R) |

Preparation of Heterocyclic Analogues Derived from this compound

The functional groups of this compound and its immediate derivatives can be strategically utilized to construct a variety of important heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Indole (B1671886) Synthesis: The synthesis of indole derivatives from this compound can be envisioned through several established methods. One plausible route involves the oxidation of the benzyl (B1604629) alcohol to the corresponding 2-bromo-4-isopropylbenzaldehyde. This aldehyde can then undergo a Fischer indole synthesis with a suitable hydrazine (B178648), or be used in other indole-forming reactions like the Bartoli or Leimgruber-Batcho syntheses. organic-chemistry.orgjapsonline.com Alternatively, the aryl bromide can be converted to an aniline (B41778) derivative via Buchwald-Hartwig amination, which can then be used in syntheses such as the Madelung or Bischler-Möhlau indole synthesis. A modern approach could involve a Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. nih.gov

Azaindole Synthesis: The synthesis of azaindoles, which are structural analogues of indoles containing a nitrogen atom in the benzene (B151609) ring, can also be approached from this compound derivatives. rsc.org For instance, the corresponding boronic acid, obtained via lithium-halogen exchange and reaction with a trialkyl borate, could be coupled with a suitably substituted aminopyridine derivative, followed by cyclization to form the azaindole core. google.com Patents describe the synthesis of 5-substituted 7-azaindoles starting from 5-bromo-7-azaindole, highlighting the importance of halogenated precursors in this field. epo.orgchemicalbook.comgoogle.com

Pyrimidine (B1678525) Synthesis: Pyrimidine rings are typically constructed via condensation reactions. bu.edu.egwjarr.commdpi.comresearchgate.netyoutube.com A plausible route starting from this compound could involve its conversion to a derivative containing a 1,3-dicarbonyl moiety or an equivalent synthon. For example, Sonogashira coupling to introduce an alkyne, followed by further functionalization, could provide a precursor for condensation with urea (B33335) or guanidine (B92328) to form the pyrimidine ring.

Pyridine Synthesis: The synthesis of pyridine derivatives can be achieved through various methods, including Hantzsch pyridine synthesis or from α,β-unsaturated ketones. nih.govorganic-chemistry.org A modern and versatile approach would be the use of the corresponding boronic acid derived from this compound in a Suzuki coupling reaction with a halogenated pyridine to introduce the (2-bromo-4-isopropylphenyl)methyl group onto a pre-formed pyridine ring. umich.educhemicalbook.comorgsyn.org Alternatively, the aryl bromide itself can be coupled with a pyridine boronic acid.

| Heterocycle | Potential Synthetic Strategy | Key Intermediate from this compound |

| Pyrimidine | Condensation reaction | 1,3-dicarbonyl derivative or equivalent |

| Pyridine | Suzuki coupling | (2-Bromo-4-isopropylphenyl)methyl boronic acid or ester |

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a classic method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). organic-chemistry.orgresearchgate.neteurekaselect.comscilit.comnih.gov To utilize this compound in this context, it would first need to be converted into a suitable 1,4-dicarbonyl precursor. Another approach is the Hantzsch pyrrole synthesis.

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govdergipark.org.trorganic-chemistry.orgmdpi.comnih.gov Similar to pyrrole synthesis, this compound would need to be transformed into a 1,3-dicarbonyl compound. Alternatively, a hydrazine derivative of the starting material, which could be prepared from the corresponding aniline, can be reacted with a 1,3-dicarbonyl compound to yield the pyrazole ring.

| Heterocycle | General Synthetic Method | Required Precursor from this compound |

| Pyrrole | Paal-Knorr Synthesis | 1,4-dicarbonyl derivative |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-dicarbonyl derivative or Hydrazine derivative |

Development of Amine-Functionalized Analogues

The introduction of amine functionalities to the this compound framework can significantly alter its physicochemical properties and biological activity. Two primary strategies for achieving this are reductive amination and the synthesis of anilino-phenylmethanol derivatives.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. libretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org In the context of this compound, this would first require the oxidation of the benzylic alcohol to the corresponding aldehyde, (2-Bromo-4-isopropylphenyl)formaldehyde.

While direct research on the reductive amination of this compound is not extensively documented, the general principles of this reaction are well-established for structurally similar compounds. For instance, the reductive amination of various aldehydes and ketones with ammonia or primary amines is a standard procedure in organic synthesis. d-nb.infotaylorfrancis.com The process can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orglincoln.ac.uk

A plausible synthetic route for the preparation of primary, secondary, or tertiary amines derived from this compound is outlined below. This proposed pathway is based on established chemical principles.

Proposed Synthetic Pathway for Amine-Functionalized Analogues via Reductive Amination:

| Step | Reactant | Reagent(s) | Intermediate/Product | General Yield Range (based on similar reactions) |

| 1 | This compound | Oxidizing agent (e.g., PCC, DMP) | (2-Bromo-4-isopropylphenyl)formaldehyde | 85-95% |

| 2a | (2-Bromo-4-isopropylphenyl)formaldehyde | Ammonia (NH₃), Reducing agent (e.g., NaBH₃CN) | (2-Bromo-4-isopropylphenyl)methanamine | 60-80% |

| 2b | (2-Bromo-4-isopropylphenyl)formaldehyde | Primary amine (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-(2-bromo-4-isopropylphenyl)methanamine | 70-90% |

| 2c | (2-Bromo-4-isopropylphenyl)formaldehyde | Secondary amine (R₂NH), Reducing agent (e.g., NaBH(OAc)₃) | N,N-Dialkyl-(2-bromo-4-isopropylphenyl)methanamine | 70-90% |

This table presents a hypothetical reaction scheme based on established organic chemistry principles.

The choice of the amine and the reducing agent can be tailored to achieve the desired substitution pattern on the nitrogen atom. For example, using ammonia would yield a primary amine, while primary and secondary amines would result in the formation of secondary and tertiary amines, respectively. The reaction conditions, such as solvent and temperature, would also need to be optimized to ensure high yields and minimize side reactions.

Synthesis of Anilino-Phenylmethanol Derivatives

An alternative approach to introduce an amine functionality is through the synthesis of anilino-phenylmethanol derivatives. This can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between this compound and an aniline. wikipedia.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base to couple an aryl halide with an amine. wikipedia.org In this case, the bromine atom of this compound would serve as the reactive site for the coupling reaction with an aniline derivative.

Proposed Synthesis of an Anilino-Phenylmethanol Derivative:

| Reactant 1 | Reactant 2 | Catalyst System | Product | General Yield Range (based on similar reactions) |

| This compound | Aniline | Pd₂(dba)₃, Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | (2-Anilino-4-isopropylphenyl)methanol | 60-95% |

This table illustrates a potential synthetic route based on the principles of the Buchwald-Hartwig amination.

The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. The steric and electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle. A wide variety of aniline derivatives can be used, allowing for the synthesis of a library of anilino-phenylmethanol compounds with diverse substitution patterns.

Synthesis of Organometallic Ligands Incorporating the this compound Scaffold

The presence of both a bromo-substituent and a hydroxyl group on the this compound scaffold makes it an attractive precursor for the synthesis of novel organometallic ligands. The bromine atom can be readily converted into a phosphine group, a common coordinating moiety in organometallic chemistry. nih.gov

A potential route for the synthesis of a phosphine ligand from this compound would involve a lithium-halogen exchange followed by reaction with a chlorophosphine.

Proposed Synthesis of a Phosphine Ligand:

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | This compound | n-Butyllithium | Lithiated intermediate |

| 2 | Lithiated intermediate | Chlorodiphenylphosphine (ClPPh₂) | (2-(Diphenylphosphino)-4-isopropylphenyl)methanol |

This table outlines a hypothetical pathway for the synthesis of a phosphine ligand.

The resulting phosphine-alcohol could then act as a bidentate ligand, coordinating to a metal center through both the phosphorus and oxygen atoms. Such ligands are of significant interest in catalysis, as the electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. For example, iridium(III) complexes bearing ancillary ligands have shown to be effective in various catalytic transformations. rsc.orgnih.gov The this compound-derived phosphine ligand could potentially be used to synthesize novel iridium or other transition metal complexes with unique catalytic properties.

The development of such organometallic complexes opens up possibilities for their application in a range of catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Further research in this area could lead to the discovery of highly efficient and selective catalysts for important chemical transformations.

Applications in Organic Synthesis and Material Science

(2-Bromo-4-isopropylphenyl)methanol as a Precursor in Fine Chemical Synthesis

The strategic placement of reactive sites on the phenyl ring of this compound makes it a key starting material for the synthesis of more complex molecules. Its utility as a precursor is particularly evident in its role as an intermediate in multi-step organic transformations and its application in divergent synthetic pathways.

Role as an Intermediate in Multi-step Organic Transformations

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals. The bromine atom and the hydroxyl group can be selectively manipulated to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Subsequently, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce aryl or vinyl groups.

A notable example of its application is in the synthesis of complex pharmaceutical intermediates. While direct examples for this compound are not extensively documented in publicly available literature, analogous structures like (2-Bromo-4,5-dimethoxyphenyl)methanol are key intermediates in the synthesis of drugs such as Ivabradine. google.comgoogle.comnih.gov In these syntheses, the bromo-benzyl alcohol moiety undergoes a series of reactions, including etherification, cyclization, and amination, to construct the final complex molecular architecture. This highlights the potential of this compound to serve in similar multi-step sequences for the preparation of novel bioactive compounds.

The general synthetic strategy often involves the protection of the hydroxyl group, followed by a metal-halogen exchange of the bromine atom to form an organometallic species (e.g., an organolithium or Grignard reagent). This reactive intermediate can then be reacted with a variety of electrophiles to introduce diverse substituents. Subsequent deprotection and further transformation of the hydroxyl group allow for the synthesis of a wide array of polysubstituted aromatic compounds.

Utilization in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its orthogonal reactive sites. The bromine atom and the hydroxymethyl group can be addressed independently, allowing for the generation of diverse molecular scaffolds.

Starting from this compound, one can envision a divergent approach where the initial step involves either the modification of the hydroxyl group or a reaction at the bromine-substituted carbon. For example, oxidation of the alcohol to the aldehyde, followed by various olefination reactions, could lead to a family of substituted styrenes. Alternatively, a Suzuki coupling at the bromine position with different boronic acids would yield a series of 2-aryl-4-isopropylbenzyl alcohols. Each of these products can then undergo further transformations at the remaining functional group, leading to a rapid diversification of the initial structure. This approach is highly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening. mdpi.com

Contribution to Ligand Design and Coordination Chemistry

The unique electronic and steric properties of this compound and its derivatives make them attractive scaffolds for the design of novel ligands for coordination chemistry and asymmetric catalysis.

Development of Organolithium Aggregates

While specific research on organolithium aggregates derived directly from this compound is not widely reported, the formation of such aggregates is a fundamental aspect of organolithium chemistry. The ortho-bromo and benzylic alcohol functionalities could play a significant role in directing the aggregation state of the corresponding organolithium species. Upon deprotonation of the alcohol and subsequent lithium-halogen exchange, the resulting dilithio species could form complex aggregates, potentially influencing its reactivity and selectivity in subsequent reactions. The isopropyl group would also exert a significant steric influence on the structure of these aggregates. The study of such aggregates is crucial for understanding and controlling the reactivity of these powerful synthetic intermediates.

Design of Chiral Auxiliaries or Ligands for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands are essential tools for achieving high levels of stereocontrol in chemical reactions. This compound, being a prochiral molecule, can be resolved into its enantiomers or used as a starting material for the synthesis of chiral ligands.

Applications in Polymer Chemistry

The reactivity of the functional groups in this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a modifying agent for the synthesis of specialized polymers.

For example, the hydroxymethyl group can be converted into a polymerizable group, such as a styrenic or acrylic moiety. The resulting monomer could then be polymerized to produce polymers with pendant bromo-isopropylphenyl groups. The bromine atoms in the polymer side chains would then be available for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of the polymer's properties. This approach enables the synthesis of functional polymers with tailored characteristics for specific applications.

Furthermore, the benzyl (B1604629) alcohol moiety itself can act as a chain transfer agent in certain types of polymerization, offering a method to control the molecular weight and architecture of polymers.

Emerging Applications in Electrosynthesis and Green Chemistry

The utility of this compound is expanding into the innovative and environmentally conscious fields of electrosynthesis and green chemistry. While direct, large-scale applications are still under investigation, the inherent chemical functionalities of this molecule—a reactive bromo substituent and a primary alcohol on a substituted benzene (B151609) ring—position it as a compound of significant interest for future sustainable chemical transformations. The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances, are central to these emerging applications.

In the realm of electrosynthesis , this compound holds potential as a substrate for electrochemical oxidation. Research into the electrochemical oxidation of substituted benzyl alcohols has demonstrated that these compounds can be efficiently converted to the corresponding aldehydes. abechem.com This process offers a greener alternative to traditional oxidation methods that often rely on heavy metal reagents or harsh reaction conditions. The electrochemical approach can be finely tuned by controlling parameters such as electrode material, current density, and reaction medium to achieve high selectivity and yield. abechem.com The presence of the bromo and isopropyl groups on the aromatic ring would influence the electronic properties and steric hindrance of the molecule, offering a unique substrate for studying the scope and limitations of such electrochemical transformations.

The principles of green chemistry are also relevant to the synthesis and subsequent use of this compound itself. The development of environmentally benign methods for the bromination of aromatic compounds is an active area of research. mdpi.comresearchgate.net Traditional bromination reactions can generate significant amounts of hazardous waste. In contrast, greener approaches, such as those utilizing light-initiated reactions or less toxic brominating agents in eco-friendly solvents, are being explored. google.com A patent for the green synthesis of bromomethylbiphenyl compounds, for instance, highlights the use of light as an initiator to improve reaction selectivity and reduce costs and environmental impact. google.com

While specific research on the direct application of this compound in electrosynthesis and green chemistry is still emerging, its structural motifs suggest a promising future in these fields. The potential for cleaner oxidation reactions and its role as a key intermediate in sustainable synthetic methodologies underscore its importance in the ongoing development of more environmentally responsible chemical processes.

Spectroscopic and Chromatographic Methods in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Bromo-4-isopropylphenyl)methanol, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the isopropyl methyl protons.

The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their coupling relationships. The singlet for the benzylic methylene protons (CH₂OH) would likely be observed around 4.7 ppm. The isopropyl group will present as a septet for the CH proton around 2.9 ppm and a doublet for the two equivalent CH₃ groups around 1.2 ppm. The integration of these signals confirms the ratio of protons in each environment. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 - 7.5 | Multiplet | 3H |

| -CH₂OH | ~4.7 | Singlet | 2H |

| -CH(CH₃)₂ | ~2.9 | Septet | 1H |

| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The positions of these signals are indicative of the carbon's hybridization and chemical environment.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbon bearing the bromine atom will be shifted to a lower field compared to the other aromatic carbons. The benzylic carbon (-CH₂OH) is expected around 65 ppm, while the isopropyl carbons will appear in the upfield region, with the methine carbon (-CH) around 34 ppm and the methyl carbons (-CH₃) around 24 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~120 - 125 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-C | ~135 - 150 |

| -CH₂OH | ~65 |

| -CH(CH₃)₂ | ~34 |

| -CH(CH₃)₂ | ~24 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, confirming the connectivity between the isopropyl methine proton and the methyl protons, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzylic methylene protons and the aromatic ring, and between the isopropyl group and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. thermofisher.comguidechem.com

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic (isopropyl and methylene) groups will appear in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present around 1050-1150 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Primary Alcohol) | 1050 - 1150 |

| C-Br Stretch | < 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govnist.gov

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet [M]⁺ and [M+2]⁺ with approximately equal intensities. Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or a water molecule (H₂O).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. thermofisher.comnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion of this compound can be calculated and compared to the experimentally determined value to confirm its elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Probing

In the mass spectrum of a substituted benzyl alcohol, the molecular ion peak is typically observed. ucalgary.ca For instance, the mass spectrum of benzyl alcohol shows a molecular ion at m/z = 108. ucalgary.ca A common fragmentation pathway for benzyl alcohols involves the loss of a hydroxyl radical (•OH), leading to the formation of a stable tropylium-like cation. ucalgary.caslideshare.net In the case of benzyl alcohol, this results in a prominent peak at m/z = 91. ucalgary.ca Another characteristic fragmentation is the loss of the entire hydroxymethyl group (•CH2OH), which for benzyl alcohol gives a phenyl cation at m/z = 77. ucalgary.ca

For this compound, we can predict analogous fragmentation patterns. The molecular ion would be expected, and its mass would correspond to the sum of the atomic masses of its constituent atoms. Key fragmentation pathways would likely include:

Loss of •OH: This would result in a (2-bromo-4-isopropylphenyl)methyl cation.

Loss of •CH2OH: This would lead to a 2-bromo-4-isopropylphenyl cation.

Loss of the isopropyl group: Cleavage of the isopropyl group would also be a probable fragmentation pathway.

Loss of Br•: The bromine atom could also be lost as a radical.

The study of these fragmentation patterns through MS/MS can confirm the connectivity of the atoms within the molecule and provide evidence for its proposed structure. By comparing the observed fragmentation patterns with those of known related compounds, a high degree of confidence in the structural assignment can be achieved.

| Precursor Ion (Predicted) | Predicted Fragment Ion | Neutral Loss |

| [this compound]+• | [(2-Bromo-4-isopropylphenyl)methyl]+ | •OH |

| [this compound]+• | [2-Bromo-4-isopropylphenyl]+ | •CH2OH |

| [this compound]+• | [(2-Bromophenyl)methanol]+• | C3H6 |

| [this compound]+• | [(4-Isopropylphenyl)methanol]+• | Br• |

Chromatographic Techniques for Separation and Purity Determination

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. rsc.orgyoutube.com It is a simple, rapid, and cost-effective method to qualitatively assess the composition of a reaction mixture. libretexts.org In the synthesis of this compound, for example, by the reduction of 2-bromo-4-isopropylbenzaldehyde, TLC can be used to track the disappearance of the starting material (the aldehyde) and the appearance of the product (the alcohol). rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a suitable solvent system (eluent). youtube.com The separation is based on the differential partitioning of the components of the mixture between the stationary phase (the silica gel) and the mobile phase (the eluent). youtube.com

Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. youtube.com Aldehydes are typically less polar than their corresponding alcohols due to the alcohol's ability to engage in hydrogen bonding. Therefore, in a normal-phase TLC system, this compound would be expected to have a lower Rf value than 2-bromo-4-isopropylbenzaldehyde. By comparing the spots of the reaction mixture with those of the starting material and a pure sample of the product (if available), the progress of the reaction can be effectively monitored. rsc.orgchemistryconnected.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. rsc.org

| Compound | Expected Polarity | Expected Rf Value (Normal Phase) | Reasoning |

| 2-Bromo-4-isopropylbenzaldehyde | Less Polar | Higher | Carbonyl group is less polar than the hydroxyl group. |

| This compound | More Polar | Lower | Hydroxyl group can participate in hydrogen bonding with the silica gel stationary phase. |

Following the completion of a reaction, the desired product often needs to be separated from unreacted starting materials, byproducts, and catalysts. Column chromatography is a preparative technique widely used for the purification of organic compounds. chemie-brunschwig.ch For the purification of this compound, silica gel is a commonly used stationary phase. chemie-brunschwig.chsilicycle.com

The crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The separation principle is the same as in TLC: differential adsorption of the components onto the stationary phase. silicycle.com Components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds, having weaker interactions with the silica gel, move down the column more quickly, while more polar compounds are retained for longer.

By carefully selecting the eluent system, a good separation between this compound and any impurities can be achieved. Fractions are collected as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed to yield the purified compound. The choice of spherical or irregular silica particles, as well as their particle and pore size, can influence the efficiency of the separation. silicycle.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. biomedpharmajournal.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column and carries the sample components along with it. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile phase. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property of the compound under a given set of conditions.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. GC-MS is therefore highly effective for identifying and quantifying the components of a complex mixture, making it a valuable tool for analyzing the products of a reaction that yields this compound and for detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. sielc.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, HPLC can be used for highly accurate purity assessment.

In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated into its components based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes. The resulting chromatogram shows a series of peaks, with the area under each peak being proportional to the concentration of the corresponding component. By comparing the peak area of this compound to the total area of all peaks, its purity can be accurately determined.

Theoretical and Computational Studies of 2 Bromo 4 Isopropylphenyl Methanol and Its Reactivity

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. By calculating the molecular orbitals and their energy levels, we can gain insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For (2-Bromo-4-isopropylphenyl)methanol, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with some contribution from the oxygen atom of the methanol group. The presence of the electron-donating isopropyl group at the para position and the hydroxyl group of the methanol substituent would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would have a counteracting effect, lowering the HOMO energy to some extent. The LUMO is anticipated to be a π*-antibonding orbital, also distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The distribution of electron density within a molecule is a key factor in predicting its reactivity. Computational methods can generate detailed maps of electron density and electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the oxygen atom of the methanol group is expected to have a partial negative charge due to its high electronegativity, making it a potential site for protonation or interaction with electrophiles. The aromatic ring, enriched by the electron-donating isopropyl and methanol groups, will also be a center of negative charge, particularly at the ortho and para positions relative to the activating groups. However, the presence of the bromine atom will inductively withdraw electron density, creating a more complex charge distribution.

The reactivity of substituted benzyl (B1604629) alcohols is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups are known to enhance the rate of reactions where a positive charge develops on the benzylic carbon in the transition state, while electron-withdrawing groups have the opposite effect. This can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving the benzylic alcohol moiety, a negative slope (ρ value) in a Hammett plot indicates the buildup of positive charge in the transition state.

Table 1: Representative Hammett Study Data for the Oxidation of Substituted Benzyl Alcohols

| Substituent (X in X-C₆H₄CH₂OH) | Substituent Constant (σ) | Relative Rate (kₓ/kₙ) |

| p-OCH₃ | -0.27 | 3.2 |

| p-CH₃ | -0.17 | 1.8 |

| H | 0.00 | 1.0 |

| p-Cl | 0.23 | 0.4 |

| p-NO₂ | 0.78 | 0.05 |

This table presents generalized data from studies on substituted benzyl alcohols to illustrate the electronic effects on reactivity. The specific values can vary depending on the reaction conditions.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to determine the structures of reactants, products, intermediates, and transition states, as well as their relative energies.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations can be employed to locate and optimize the geometry of transition states for various reactions involving this compound. For instance, in an Sₙ1-type substitution reaction at the benzylic carbon, the transition state would involve the elongation of the C-O bond and the development of a positive charge on the benzylic carbon. The presence of the isopropyl group would be expected to stabilize this transition state through hyperconjugation and inductive effects, thereby lowering the activation energy. Conversely, the electron-withdrawing bromine atom would destabilize such a transition state.

Frequency calculations are crucial for confirming the nature of a stationary point on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

By calculating the energies of all the species involved in a reaction (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For example, a DFT study on the oxidation of this compound to the corresponding aldehyde would involve calculating the energies of the alcohol, the oxidant, the transition state for the rate-determining step (e.g., hydride abstraction), and the final products. The calculated energy profile would reveal whether the reaction is thermodynamically favorable (exergonic) and what the kinetic barrier is. Such calculations on similar systems have shown that electron-donating groups on the benzene ring generally lower the activation energy for oxidation reactions that proceed via a hydride abstraction mechanism.

Table 2: Hypothetical Energy Profile Data for a Reaction of a Substituted Benzyl Alcohol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.6 |

| Transition State 2 | +12.8 |

| Products | -10.4 |

This table provides a hypothetical set of calculated relative energies to illustrate a typical reaction energy profile that can be generated using DFT.

Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, they are often limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules over time, providing insights into their conformational flexibility, solvation, and interactions with their environment.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve calculating the forces between all atoms in the system and then using Newton's equations of motion to simulate their movements over a period of time. This would allow for the study of:

Conformational Dynamics: The -CH₂OH group and the isopropyl group can rotate relative to the benzene ring. MD simulations can reveal the preferred conformations and the energy barriers for rotation, which can be influenced by both intramolecular interactions and interactions with the solvent.

Solvation Structure: MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute molecule. This is particularly important for understanding the role of the solvent in chemical reactions, as the solvent can stabilize or destabilize reactants, transition states, and products. For instance, the hydrogen bonding interactions between the hydroxyl group of this compound and a protic solvent can be explicitly modeled.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from MD simulations, which is relevant for understanding reaction rates in solution.

While specific MD simulations for this compound are not available, studies on similar aromatic molecules and alcohols in various solvents have provided valuable insights into their dynamic behavior and solvation.

Conformation Analysis and Stereochemical Insights

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent functional groups. Theoretical and computational chemistry provides powerful tools to explore the potential energy surface of this molecule and identify its most stable conformers.

Computational methods such as molecular mechanics (MM) followed by higher-level quantum mechanical calculations, like Density Functional Theory (DFT), are employed to optimize the geometry and calculate the relative energies of the different conformers. The results of such an analysis would reveal the global minimum energy structure and other low-energy conformers that might be populated at room temperature. These studies are crucial for understanding the molecule's reactivity, as the accessibility of different conformations can play a significant role in its chemical behavior and interactions with other molecules.

Below is an illustrative data table showcasing the kind of results a conformational analysis of this compound might yield. The dihedral angles would define the orientation of the hydroxymethyl and isopropyl groups relative to the phenyl ring, and the relative energies would indicate the stability of each conformer.

| Conformer | Dihedral Angle (Br-C-C-O) | Dihedral Angle (C-C-C-H) (isopropyl) | Relative Energy (kcal/mol) |

| 1 | 60° | 180° | 0.00 |

| 2 | -60° | 180° | 0.25 |

| 3 | 180° | 180° | 2.50 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry is an invaluable tool for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts for its ¹H and ¹³C nuclei.

The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, with the Gauge-Including Atomic Orbital (GIAO) method being one of the most common and reliable approaches. This method, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, such calculations would provide a theoretical NMR spectrum that can be compared with experimental data. This comparison can help to confirm the proposed structure of the molecule and to assign the signals in the experimental spectrum to specific atoms. Furthermore, theoretical NMR predictions can be used to distinguish between different isomers or to study the effects of conformational changes on the chemical shifts.

The accuracy of the predicted NMR chemical shifts is dependent on the level of theory and the basis set used in the calculations. By performing calculations for the low-energy conformers identified in the conformational analysis, a weighted average of the chemical shifts can be obtained, which often provides a more accurate prediction of the experimental spectrum.

An illustrative data table of predicted ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C-Br | 120.5 |

| C-CH₂OH | 138.2 |

| C-isopropyl | 149.8 |

| C-H (aromatic) | 128.9 |

| C-H (aromatic) | 126.3 |

| C-H (aromatic) | 130.1 |

| CH₂OH | 64.7 |

| CH (isopropyl) | 34.1 |

| CH₃ (isopropyl) | 23.9 |

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral benzylic alcohols is a cornerstone of modern organic synthesis, given their prevalence in natural products and pharmaceuticals. nih.gov Future research could focus on developing novel stereoselective methods to produce enantiomerically enriched (2-Bromo-4-isopropylphenyl)methanol.

One promising approach is the asymmetric reduction of the corresponding ketone, 2-bromo-4-isopropylacetophenone. While the ketone is commercially available, its asymmetric reduction to the desired alcohol is an area ripe for exploration. scbt.com Biocatalysis, utilizing enzymes such as ketoreductases, could offer a green and highly selective route to one enantiomer over the other.

Another avenue lies in the transition-metal-catalyzed asymmetric hydrogenation of 2-bromo-4-isopropylacetophenone. nih.gov The development of chiral ligands for transition metals like ruthenium, rhodium, or iridium could enable highly enantioselective and efficient syntheses. Furthermore, Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reactions, which have been successful for other benzylic alcohol derivatives, could be adapted to construct stereocenters at the benzylic position of this compound. nih.gov

| Potential Stereoselective Synthesis Method | Key Features |

| Asymmetric reduction of 2-bromo-4-isopropylacetophenone | Biocatalytic or transition-metal-catalyzed approaches. |

| Enantioselective organometallic addition to 2-bromo-4-isopropylbenzaldehyde | Use of chiral catalysts to control stereochemistry. |

| Pd/Cu co-catalyzed stereodivergent benzylic substitution | Allows for the synthesis of all possible stereoisomers. nih.gov |

Exploration of C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering more atom- and step-economical routes to complex molecules. acs.orgnih.gov The aromatic ring of this compound possesses several C-H bonds that could be targeted for functionalization.

Future research could investigate the regioselective C-H functionalization of the aromatic ring, directed by the hydroxyl group or potentially after its conversion to other directing groups. acs.org This would allow for the introduction of new substituents at positions that are not readily accessible through classical electrophilic aromatic substitution. Palladium-catalyzed C-H activation has been widely used for the functionalization of aromatic compounds and could be a key strategy for this endeavor. acs.orgnih.gov

Furthermore, the benzylic C-H bonds of the isopropyl group could also be targets for late-stage functionalization, providing access to a wider range of derivatives. acs.orgresearchgate.net

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new chemical processes. mun.ca Future research on this compound should prioritize the development of environmentally benign synthetic and transformation methods.

This includes the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more sustainable alternatives. For example, the oxidation of this compound to the corresponding aldehyde or carboxylic acid could be achieved using green oxidants like molecular oxygen or hydrogen peroxide, in combination with efficient and recyclable catalysts. rsc.orgmdpi.commdpi.com Photocatalytic methods, which utilize visible light as a renewable energy source, also present a promising green approach for various transformations. rsc.org

Design of Advanced Catalytic Systems Utilizing this compound Derivatives

The structural features of this compound make its derivatives attractive candidates for the design of novel ligands and catalysts. The bromine atom can serve as a handle for cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups, while the hydroxyl group can be modified to create bidentate or tridentate ligands.

These new ligands could be used to develop advanced catalytic systems for a variety of organic transformations. For instance, palladium complexes of ligands derived from this compound could be investigated for their efficacy in cross-coupling reactions, C-H activation, or other catalytic cycles. nih.govresearchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. vapourtec.comrsc.orgelveflow.comchemanager-online.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry systems.

Future research could focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate rapid reaction optimization and scale-up. nih.gov The integration of in-line purification and analysis techniques would further enhance the efficiency and automation of the synthetic process. chemanager-online.com

Computational-Experimental Synergy in Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work can accelerate the discovery and optimization of new reactions. nih.govmdpi.comku.edunih.gov Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and reaction conditions. mdpi.comku.edu

For this compound, computational studies could be used to:

Predict the most favorable sites for C-H functionalization.

Elucidate the mechanism of catalytic reactions involving its derivatives. nih.gov

Design novel ligands with optimal electronic and steric properties for specific catalytic applications.

This integrated approach would allow for a more rational and efficient exploration of the chemical space surrounding this versatile building block.